molecular formula C16H25N5O B5970138 N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide

N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide

Cat. No. B5970138
M. Wt: 303.40 g/mol
InChI Key: NGJKLLVQWBTYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide, commonly known as EPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPA is a pyrrolidinecarboxamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various scientific studies. In

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to interact with various receptors in the central nervous system, such as the dopamine and serotonin receptors. EPPA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects
EPPA has been shown to have various biochemical and physiological effects. EPPA has been shown to increase the concentration of acetylcholine in the brain, which may have beneficial effects on cognitive function. EPPA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for pain management. EPPA has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

EPPA has several advantages and limitations for lab experiments. One advantage of EPPA is its unique chemical structure, which makes it a potential candidate for various scientific research applications. EPPA is also relatively easy to synthesize, making it readily available for research purposes. One limitation of EPPA is its limited solubility in water, which may make it difficult to administer in certain experiments. EPPA also has limited stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research related to EPPA. One future direction is to further investigate the mechanism of action of EPPA, which may lead to the development of new drugs for various diseases. Another future direction is to investigate the potential use of EPPA in pain management, cancer treatment, and other areas of medicine. Additionally, future research could focus on improving the stability and solubility of EPPA, which may increase its effectiveness in various experiments.

Synthesis Methods

The synthesis of EPPA involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the reaction of 2-chloropyrimidine with piperidine in the presence of potassium carbonate to yield 1-(2-pyrimidinyl)-4-piperidine. The second step involves the reaction of the previously synthesized compound with ethyl chloroformate in the presence of triethylamine to yield N-ethyl-1-(2-pyrimidinyl)-4-piperidinecarboxamide. The final step involves the reaction of the previously synthesized compound with pyrrolidine in the presence of potassium carbonate to yield N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide.

Scientific Research Applications

EPPA has various scientific research applications due to its unique chemical structure and properties. EPPA has been used in studies related to the central nervous system, such as Alzheimer's disease and Parkinson's disease. EPPA has also been used in studies related to cancer, inflammation, and pain management. EPPA has shown promising results in these studies, making it a potential candidate for further research and development.

properties

IUPAC Name

N-ethyl-3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-2-17-16(22)21-11-6-14(12-21)13-4-9-20(10-5-13)15-18-7-3-8-19-15/h3,7-8,13-14H,2,4-6,9-12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJKLLVQWBTYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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